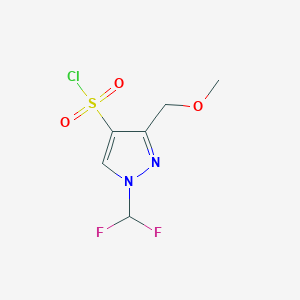

1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Description

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by a difluoromethyl group at position 1 and a methoxymethyl group at position 3 of the pyrazole ring. Its molecular formula is C₇H₈ClF₂N₂O₃S, with a molecular weight of 273.52 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research, where sulfonyl chlorides are critical for introducing sulfonamide or sulfonate functionalities .

Properties

IUPAC Name |

1-(difluoromethyl)-3-(methoxymethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O3S/c1-14-3-4-5(15(7,12)13)2-11(10-4)6(8)9/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMUZJWBHMRLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, synthesis, and its role in drug development and agrochemical formulations.

- Molecular Formula : CHClFNOS

- Molecular Weight : 260.65 g/mol

- CAS Number : 1856050-89-9

- Boiling Point : Approximately 317°C

The biological activity of this compound is primarily attributed to its ability to form reactive sulfonyl derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, leading to:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group is highly reactive, allowing for nucleophilic substitution reactions that can inhibit specific enzymes.

- Formation of Sulfonamide Derivatives : Reacting with amines leads to sulfonamide formation, which is known for its wide range of biological activities, including antibacterial properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.

- Introduction of the Sulfonyl Chloride Group : This is achieved by reacting the pyrazole intermediate with chlorosulfonic acid.

- Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity products.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance, related compounds have been tested against a range of pathogens with promising results:

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | Moderate |

| 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonamide | Staphylococcus aureus | High |

Antiproliferative Activity

Research has indicated that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, a study evaluated the antiproliferative effects against U937 cells using CellTiter-Glo assays:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 25 | U937 |

| MR-S1-5 | 75 | U937 |

These results suggest that modifications to the pyrazole structure can enhance biological activity.

Case Study 1: Antifungal Activity

A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide displayed superior antifungal activity compared to standard treatments like boscalid, highlighting the potential for these compounds in agricultural applications .

Case Study 2: Cancer Research

In a study focusing on breast cancer cells, certain pyrazoles demonstrated a synergistic effect when combined with doxorubicin, significantly enhancing cytotoxicity in MDA-MB-231 cells. This suggests that incorporating difluoromethyl and methoxymethyl groups may improve therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The reactivity and applications of pyrazole sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (-CF₃) group (e.g., in ) is strongly electron-withdrawing, making the sulfonyl chloride more electrophilic than the target compound’s difluoromethyl (-CHF₂) group.

- The methoxymethyl (-CH₂OCH₃) group in the target compound is electron-donating, which may reduce electrophilicity but improve solubility in organic solvents .

Synthetic Routes :

- Industrial-scale synthesis of trifluoromethyl analogs (e.g., ) involves multi-step processes (acylation, cyclization, hydrolysis, chlorination) with moderate yields (~47%). The target compound’s synthesis may require similar steps but optimized for methoxymethyl introduction.

Applications :

Research Findings and Trends

- Agrochemical Relevance: Pyrazole sulfonyl chlorides with fluorinated groups are prioritized in fungicide development. The target compound’s balance of electrophilicity and solubility makes it a candidate for novel sulfonamide-based pesticides .

- Pharmaceutical Potential: Derivatives like (difluoroethyl substituent) are explored for kinase inhibition, suggesting the target compound could be modified for medicinal chemistry applications.

- Commercial Availability : Several analogs (e.g., ) have been discontinued, highlighting the challenges in scaling up fluorinated intermediates.

Q & A

Q. Q1. What are the established synthetic routes for 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

A: The synthesis typically involves sulfonation and chlorination steps. For analogous pyrazole-sulfonyl chlorides, thionyl chloride (SOCl₂) in dry toluene under inert atmosphere (N₂) at 90°C for 2 hours is a common method, yielding >95% purity after solvent evaporation and heptane/toluene purification . Key variables include stoichiometric excess of SOCl₂ (e.g., 20 eq.), inert conditions to prevent hydrolysis, and temperature control to avoid side reactions. Contamination by residual thionyl chloride must be rigorously removed via repeated solvent evaporation .

Q. Q2. How should this compound be stored to maintain stability, and what are its critical degradation pathways?

A: Store under anhydrous conditions at –20°C in sealed, amber vials with desiccants. Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids in the presence of moisture. Hazard class 8 (corrosive) precautions apply: use inert handling (glovebox/Schlenk line) and avoid exposure to water or alcohols . Degradation can be monitored via TLC (Rf shifts) or NMR (disappearance of the sulfonyl chloride peak at ~3.5 ppm) .

Q. Q3. What analytical techniques are recommended for structural confirmation?

A:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., difluoromethyl at δ ~6.0 ppm as a triplet, methoxymethyl at δ ~3.3 ppm) .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., triclinic P 1 space group) can resolve bond lengths and angles, as demonstrated for related sulfonyl-pyrazole hybrids .

- Mass spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and F .

Advanced Research Questions

Q. Q4. How can this sulfonyl chloride be functionalized to generate diverse derivatives (e.g., sulfonamides), and what are common pitfalls?

A: React with nucleophiles (amines, alcohols) under basic conditions (e.g., K₂CO₃ in DMF at 25°C) to form sulfonamides or sulfonate esters. For example, reaction with primary amines proceeds via SN2 mechanism, but steric hindrance from the methoxymethyl group may reduce reactivity. Optimize equivalents (1.1–1.5 eq. nucleophile) and monitor pH to prevent premature hydrolysis . Side products (e.g., disulfonyl impurities) can arise from incomplete purification; column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. Q5. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?

A: Density Functional Theory (DFT) studies on analogous pyrazole-sulfonyl chlorides reveal that electron-withdrawing groups (e.g., difluoromethyl) lower the LUMO energy, enhancing electrophilicity at the sulfur center. Methoxymethyl groups introduce steric effects, slowing kinetics in bulky nucleophiles. Solvent models (e.g., PCM for toluene) predict activation energies within ±5 kcal/mol of experimental observations .

Q. Q6. What strategies resolve contradictions in reported synthetic yields or purity?

A: Discrepancies often stem from:

- Moisture control : Traces of H₂O reduce yields by hydrolyzing the sulfonyl chloride. Use molecular sieves or rigorous drying of solvents .

- Catalyst variability : For coupling reactions, Cu(I) catalysts (e.g., CuI) may require optimization (5–10 mol%) and ligand screening (e.g., phenanthroline) .

- Analytical calibration : Validate purity via orthogonal methods (e.g., HPLC vs. NMR integration) to account for non-UV-active impurities .

Q. Q7. What are its potential applications in medicinal chemistry, based on structural analogs?

A: Pyrazole-sulfonyl chlorides are precursors for kinase inhibitors and protease modulators. For example, derivatives with biphenyl substituents (e.g., 3',4',5'-trifluorobiphenyl) show nM-level activity against mGluR5 or TNF-α . Structure-activity relationship (SAR) studies suggest the sulfonamide moiety enhances binding affinity to hydrophobic pockets in target proteins .

Methodological Considerations

Q. Q8. How to troubleshoot low yields in sulfonamide formation?

A:

- Step 1 : Confirm reagent dryness (e.g., activate molecular sieves at 300°C).

- Step 2 : Screen bases (e.g., Et₃N vs. DBU) to optimize deprotonation of the amine nucleophile.

- Step 3 : Use elevated temperatures (40–60°C) for sterically hindered amines, but monitor for decomposition via TLC .

Q. Q9. What safety protocols are critical for large-scale synthesis?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.